

An In-depth Technical Guide to 4-Bromo-1-(tert-butyldimethylsilyl)indole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Bromo-1-(tert-butyldimethylsilyl)indole
Cat. No.:	B065305

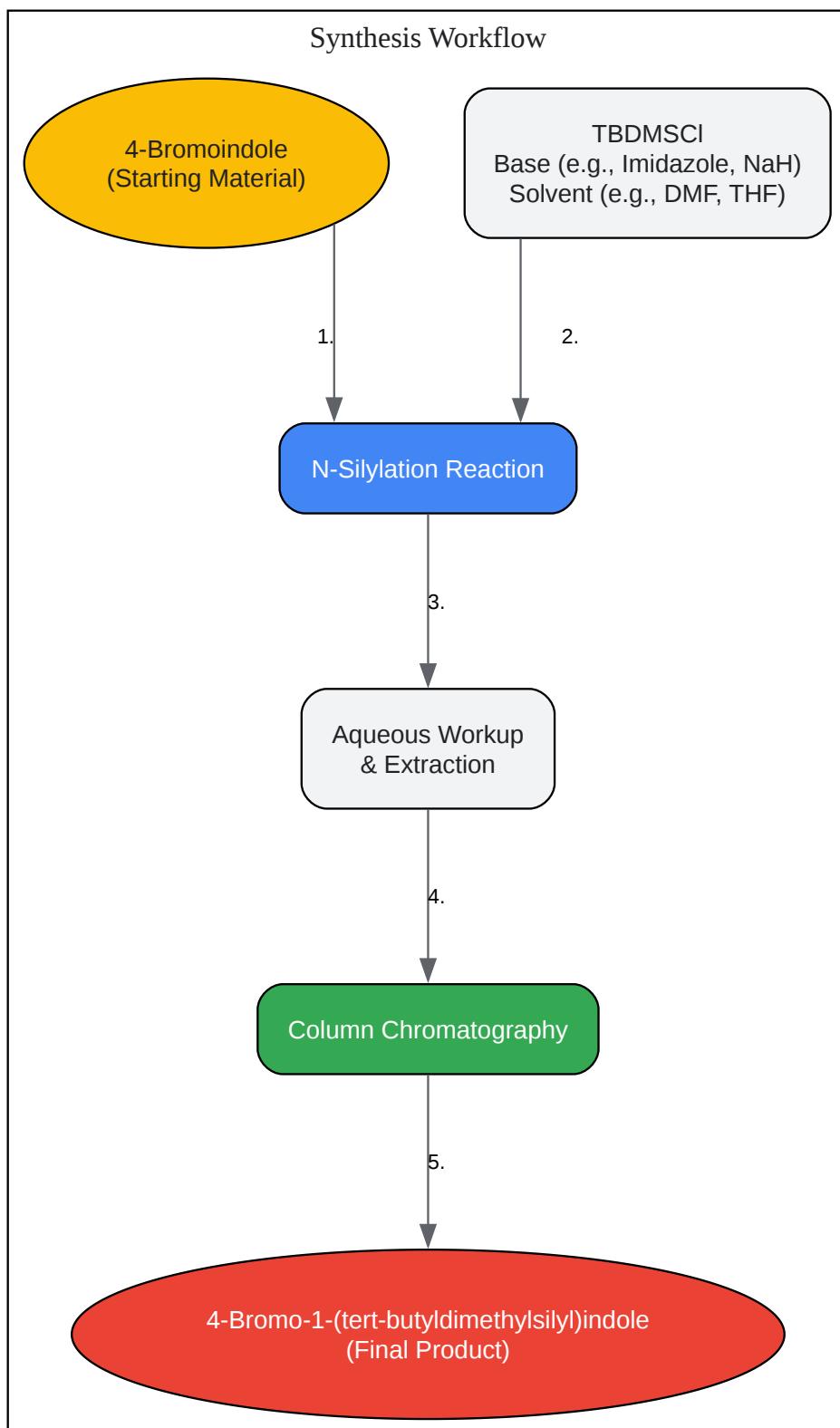
[Get Quote](#)

CAS Number: 193694-04-1

This technical guide provides a comprehensive overview of **4-Bromo-1-(tert-butyldimethylsilyl)indole**, a key intermediate in organic synthesis, particularly for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, synthesis, chemical reactivity, and applications, supported by experimental protocols and workflow diagrams.

Core Compound Properties

4-Bromo-1-(tert-butyldimethylsilyl)indole is a synthetic heterocyclic compound. The introduction of the bulky tert-butyldimethylsilyl (TBDMS) group on the indole nitrogen serves a dual purpose: it protects the reactive N-H bond from unwanted side reactions and enhances the compound's solubility in common organic solvents. This strategic protection allows for selective functionalization at the C4-position via the bromo-substituent, making it a valuable building block for complex molecular architectures.[\[1\]](#)[\[2\]](#)


Physicochemical Data

The key quantitative data for **4-Bromo-1-(tert-butyldimethylsilyl)indole** are summarized in the table below.

Property	Value	Reference
CAS Number	193694-04-1	[3] [4] [5]
IUPAC Name	4-Bromo-1-(tert-butyldimethylsilyl)-1H-indole	[3] [4]
Synonyms	4-Bromo-1-(TBDMS)indole	[3]
Molecular Formula	C ₁₄ H ₂₀ BrNSi	[3] [4] [5]
Molecular Weight	310.30 g/mol	[4] [5]
Purity	Typically ≥98%	[4]
Appearance	Not specified (often an oil or low-melting solid)	
SMILES	CC(C)(C)--INVALID-LINK-- (C)N1C=CC2=C1C(=CC=C2)B r	[4]
InChI Key	LTHHTJMKYUPWCR- UHFFFAOYAL	[4]

Synthesis and Experimental Protocols

The primary route for synthesizing **4-Bromo-1-(tert-butyldimethylsilyl)indole** involves the N-protection of commercially available 4-bromoindole. This reaction is a standard silylation of the indole nitrogen using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Bromo-1-(tert-butyldimethylsilyl)indole**.

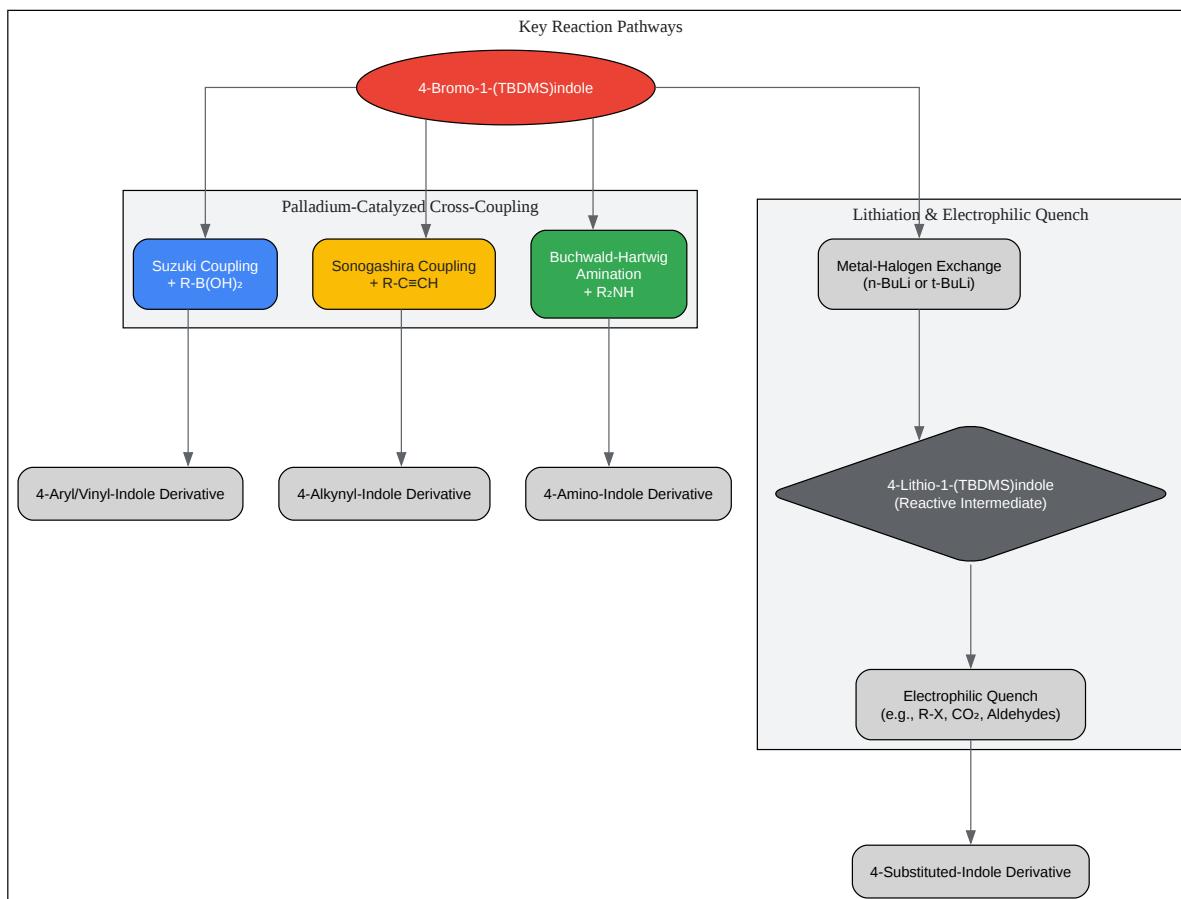
Detailed Experimental Protocol: N-Silylation of 4-Bromoindole

This protocol is a representative procedure based on standard silylation methods for indoles.

Materials:

- 4-Bromoindole
- tert-Butyldimethylsilyl chloride (TBDMSCl)
- Sodium hydride (NaH, 60% dispersion in mineral oil) or Imidazole
- Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Ethyl acetate
- Hexanes
- Silica gel for column chromatography

Equipment:


- Round-bottom flask with a magnetic stir bar
- Argon or Nitrogen gas inlet
- Septa and syringes
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoindole (1.0 equiv.).
- Solvent Addition: Add anhydrous DMF or THF to dissolve the starting material.
- Deprotonation: Cool the solution to 0 °C in an ice bath. Cautiously add sodium hydride (1.1 equiv.) portion-wise. (Alternatively, imidazole (1.2 equiv.) can be used as a milder base).
- Stirring: Allow the mixture to stir at 0 °C for 30 minutes. If using NaH, the mixture is typically warmed to room temperature and stirred until hydrogen evolution ceases.
- Silylating Agent Addition: Add a solution of TBDMSCl (1.1 equiv.) in the reaction solvent dropwise to the mixture at 0 °C.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
- Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Washing: Combine the organic layers and wash with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

Chemical Reactivity and Applications in Drug Development

The TBDMS-protected 4-bromoindole is a versatile intermediate primarily utilized for modifications at the C4-position. The indole nucleus is a "privileged scaffold" found in numerous natural products and FDA-approved drugs, making its derivatives highly valuable in medicinal chemistry.^{[1][2][6][7]} The C4-substituted indoles are key components in compounds targeting a range of conditions, including neurodegenerative diseases and cancer.^{[6][7]}

[Click to download full resolution via product page](#)

Caption: Major synthetic transformations of **4-Bromo-1-(tert-butyldimethylsilyl)indole**.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is highly amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are cornerstones of modern drug discovery.

- **Suzuki-Miyaura Coupling:** This reaction couples the bromoindole with a boronic acid or ester to form a C-C bond, introducing aryl or vinyl substituents. This is a common method for creating biaryl structures prevalent in pharmaceuticals.
- **Sonogashira Coupling:** This reaction introduces alkynyl groups by coupling with a terminal alkyne, a valuable transformation for creating rigid molecular scaffolds or intermediates for further synthesis.
- **Buchwald-Hartwig Amination:** This method forms a C-N bond by coupling with an amine, providing direct access to 4-aminoindole derivatives, which are important pharmacophores.

Metal-Halogen Exchange

Treatment of 4-bromo-1-(TBDMS)indole with a strong organolithium base (e.g., n-butyllithium or tert-butyllithium) at low temperatures ($-78\text{ }^{\circ}\text{C}$) facilitates a metal-halogen exchange. This generates a highly reactive 4-lithioindole intermediate. This nucleophilic species can then be "quenched" with a wide variety of electrophiles (e.g., alkyl halides, carbon dioxide, aldehydes, ketones) to install diverse functional groups at the C4-position.

Spectroscopic Profile (Expected)

While specific spectra for this compound require experimental acquisition, the expected characteristics are as follows:

- ^1H NMR: Signals corresponding to the aromatic protons on the indole ring system (typically in the δ 6.5-7.5 ppm range). A sharp singlet integrating to 9 protons for the tert-butyl group (around δ 1.0 ppm) and a sharp singlet integrating to 6 protons for the two methyl groups on the silicon atom (around δ 0.6 ppm).
- ^{13}C NMR: Resonances for the eight aromatic carbons of the indole core, and distinct signals for the carbons of the TBDMS group (quaternary silicon-bearing carbon, methyl carbons).

- Mass Spectrometry (MS): The molecular ion peak $[M]^+$ would exhibit a characteristic isotopic pattern (M and M+2 peaks of roughly equal intensity) due to the presence of the bromine atom.
- Infrared (IR) Spectroscopy: Characteristic aromatic C-H and C=C stretching frequencies. The absence of a broad N-H stretch (around 3400 cm^{-1}) confirms the successful protection of the indole nitrogen.

Safety, Handling, and Storage

- Safety Precautions: Based on the parent compound 4-bromoindole, this chemical should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system.[\[8\]](#) All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Storage: The compound should be stored in a tightly sealed container under an inert gas (e.g., Argon) at low temperatures (e.g., 4°C) and protected from light to prevent degradation.[\[9\]](#)

Conclusion

4-Bromo-1-(tert-butyldimethylsilyl)indole (CAS: 193694-04-1) is a strategically designed and highly valuable intermediate for organic synthesis. The TBDMS protecting group provides stability and solubility while the C4-bromo substituent serves as a versatile handle for a wide array of chemical transformations, including powerful palladium-catalyzed cross-coupling reactions and lithiation-electrophile quench sequences. Its utility in constructing complex, C4-functionalized indole scaffolds makes it an indispensable tool for researchers and scientists in the field of medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. news-medical.net [news-medical.net]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pschemicals.com [pschemicals.com]
- 4. bocsci.com [bocsci.com]
- 5. scbt.com [scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-1-(tert-butyldimethylsilyl)indole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b065305#4-bromo-1-tert-butyldimethylsilyl-indole-cas-number-193694-04-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

